4-(Trifluoromethoxy)benzene-1,2-diamine chemical properties
4-(Trifluoromethoxy)benzene-1,2-diamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethoxy)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 4-(Trifluoromethoxy)benzene-1,2-diamine. The information is intended to support research, discovery, and development activities within the pharmaceutical and chemical sciences.
Core Chemical and Physical Properties
4-(Trifluoromethoxy)benzene-1,2-diamine, identified by CAS number 658-89-9, is a substituted phenylenediamine derivative.[1] The presence of the trifluoromethoxy group significantly influences its chemical characteristics and makes it a valuable intermediate in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability, membrane permeability, and binding affinity of target molecules.[2] The incorporation of trifluoromethyl groups is a key strategy in modern drug design.[3]
Quantitative Data Summary
The key physical and chemical properties of 4-(Trifluoromethoxy)benzene-1,2-diamine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 658-89-9 | [1][4][5][6] |
| Molecular Formula | C7H7F3N2O | [1][5] |
| Molecular Weight | 192.14 g/mol | [1][4][7] |
| Boiling Point | 106-108 °C at 5 mmHg (5 Torr) | [1][4] |
| Melting Point | Not Applicable (Liquid at room temp.) | [4] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 104.8 ± 25.9 °C | [4] |
| pKa | 3.30 ± 0.10 (Predicted) | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Appearance | Dark Brown to Black Solid or Yellow to brown to black powder or crystals or liquid | [1][7] |
| Purity | 95% - 98% | [4][5][7] |
| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [1][6] |
Synthesis and Experimental Protocols
The primary synthetic route to 4-(Trifluoromethoxy)benzene-1,2-diamine involves the reduction of a nitro-substituted precursor.
Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine from 2-Nitro-4-(trifluoromethoxy)aniline
A common and high-yield method for the preparation of 4-(Trifluoromethoxy)benzene-1,2-diamine is the reduction of 2-nitro-4-(trifluoromethoxy)aniline.[1]
Experimental Protocol:
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Reaction Setup: A solution of 2-nitro-4-trifluoromethoxyaniline (25.0 g, 0.112 mol) in ethanol (200 mL) is prepared.[1]
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Addition of Reagents: This solution is slowly added to a solution of tin(II) chloride dihydrate (82.0 g, 0.363 mol) in concentrated hydrochloric acid (330 mL).[1]
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Reaction Conditions: The reaction mixture is stirred at a temperature of 70-80°C for 30 minutes.[1]
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Work-up:
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Purification:
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Final Product: This procedure yields 4-(trifluoromethoxy)benzene-1,2-diamine as a brown oil (21.1 g, 98% yield).[1]
Reactivity and Applications in Drug Development
4-(Trifluoromethoxy)benzene-1,2-diamine is a key building block, particularly in the synthesis of heterocyclic compounds. The vicinal diamine groups serve as a reactive scaffold for constructing benzimidazole ring systems through condensation reactions.[2]
Derivatives of this compound are investigated for a range of therapeutic applications. For instance, benzimidazoles synthesized from related phenylenediamines have shown potential as anticancer and antimicrobial agents.[2][8] The trifluoromethyl group, in particular, is known to enhance the biological activity of compounds.[8][9] The strategic placement of fluorine-containing groups like trifluoromethoxy is a common tactic in drug design to improve potency, metabolic stability, and membrane permeability.[10][11]
While 4-(trifluoromethoxy)benzene-1,2-diamine itself may not have significant biological activity, its role as a precursor is crucial for developing novel bioactive molecules.[2] Its derivatives are explored in various therapeutic areas, including the development of proton pump inhibitors.[2]
Safety and Handling
4-(Trifluoromethoxy)benzene-1,2-diamine is classified as an irritant and may cause skin sensitization.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. It is also noted to be air-sensitive, and therefore, storage under an inert atmosphere is recommended.[1] Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[1]
Spectral Data
While a comprehensive collection of spectral data is not available in the public domain, researchers can expect characteristic signals in NMR, IR, and mass spectrometry consistent with its structure. For example, in ¹H NMR, signals corresponding to the aromatic protons and the amine protons would be expected. In ¹³C NMR, carbons attached to fluorine would show characteristic splitting. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight of 192.14.
This guide provides a foundational understanding of 4-(Trifluoromethoxy)benzene-1,2-diamine. For further in-depth analysis, researchers are encouraged to consult the cited literature and safety data sheets from chemical suppliers.
References
- 1. 1,2-DIAMINO-4-(TRIFLUOROMETHOXY)BENZENE | 658-89-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 [sigmaaldrich.com]
- 5. 4-(trifluoromethoxy)benzene-1,2-diamine 95% | CAS: 658-89-9 | AChemBlock [achemblock.com]
- 6. 658-89-9|4-(Trifluoromethoxy)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 7. 4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9 [sigmaaldrich.com]
- 8. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. img01.pharmablock.com [img01.pharmablock.com]
